2-(2-(2-((2-((4-Methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzamide
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Overview
Description
The compound contains a 2-aminothiazole scaffold, which is a characteristic structure in drug development. This scaffold has several biological activities, enabling it to act as an anticancer, antioxidant, antimicrobial, and anti-inflammatory agent . Various 2-aminothiazole-based derivatives have been used to treat different diseases due to their high therapeutic influence .
Scientific Research Applications
Synthesis and Chemical Properties
Research has led to the synthesis of novel heterocyclic compounds derived from compounds similar to 2-(2-(2-((2-((4-Methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzamide, exploring their potential as anti-inflammatory and analgesic agents. For instance, novel derivatives synthesized from visnaginone and khellinone exhibited significant COX-2 inhibitory activity, showing promise as potential therapeutic agents due to their analgesic and anti-inflammatory properties (Abu‐Hashem et al., 2020).
Antimicrobial Applications
Compounds with structural similarities have been investigated for their antimicrobial efficacy. For example, new thiazole and pyrazole derivatives based on the 4,5,6,7-tetrahydrobenzothiophene moiety have been synthesized and shown to possess antimicrobial activities, indicating their potential use in developing new antimicrobial agents (Gouda et al., 2010).
Pharmacological Research
Further pharmacological investigations have included the synthesis of 2-(4-dimethylaminophenyl)-3,5-disubstituted thiazolidin-4-ones, which demonstrated significant anticonvulsant activities. Such studies suggest the potential utility of these compounds in treating neurological disorders (Senthilraja & Alagarsamy, 2012).
Antiallergy Potential
N-(4-substituted-thiazolyl)oxamic acid derivatives have been synthesized and tested for antiallergy activity, revealing significant potency and efficacy in preclinical models. These findings highlight the potential of these compounds in developing new antiallergy medications (Hargrave et al., 1983).
Future Directions
Mechanism of Action
Target of Action
The compound 2-(2-(2-((2-((4-Methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzamide is a derivative of 2-aminothiazole . The 2-aminothiazole scaffold is a characteristic structure in drug development and has been associated with several biological activities . It has been used to act as an anticancer, antioxidant, antimicrobial, and anti-inflammatory agent . .
Mode of Action
One of the 2-aminothiazole derivatives, n-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine, has been reported to inhibit tubulin polymerization . This suggests that 2-aminothiazole derivatives might interact with their targets by inhibiting key biological processes, leading to their therapeutic effects.
Biochemical Pathways
Given the broad range of biological activities associated with 2-aminothiazole derivatives , it can be inferred that these compounds likely affect multiple biochemical pathways.
Result of Action
2-aminothiazole derivatives have been associated with a wide range of therapeutic effects, including anticancer, antioxidant, antimicrobial, and anti-inflammatory activities .
Properties
IUPAC Name |
2-[[2-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S2/c1-29-15-8-6-13(7-9-15)23-19(27)12-31-21-24-14(11-30-21)10-18(26)25-17-5-3-2-4-16(17)20(22)28/h2-9,11H,10,12H2,1H3,(H2,22,28)(H,23,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMWNWDPIPQFTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=CC=C3C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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